

Application Note: High-Throughput Analysis of Fluconazole-d4 by LC-MS/MS

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Compound of Interest

Compound Name: Fluconazole-d4

Cat. No.: B020988

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Introduction

Fluconazole is a widely used triazole antifungal agent for the treatment and prevention of superficial and systemic fungal infections. In pharmacokinetic and bioequivalence studies, a stable isotope-labeled internal standard, such as **Fluconazole-d4**, is essential for accurate and precise quantification of fluconazole in biological matrices. This application note provides a detailed protocol for the detection and quantification of **Fluconazole-d4** using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology outlined is applicable for preclinical and clinical drug development.

Quantitative Mass Spectrometry Parameters

The following table summarizes the optimized multiple reaction monitoring (MRM) parameters for the detection of Fluconazole and its deuterated internal standard, **Fluconazole-d4**. These parameters are crucial for setting up a selective and sensitive LC-MS/MS method.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Fluconazole	307.1	238.1	15-19[1][2]
Fluconazole-d4	311.1	242.2	17[1]

Experimental Protocols

This section details the methodologies for sample preparation and LC-MS/MS analysis.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting fluconazole from plasma or serum samples.

Materials:

- Human plasma or serum samples
- **Fluconazole-d4** internal standard working solution (in methanol)
- Methanol, HPLC grade
- Acetonitrile, HPLC grade
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge

Protocol:

- Pipette 100 µL of plasma or serum sample into a microcentrifuge tube.
- Add 20 µL of the **Fluconazole-d4** internal standard working solution.
- Add 300 µL of cold methanol or acetonitrile to precipitate the proteins.
- Vortex the mixture for 1 minute to ensure thorough mixing.
- Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.

- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 µL of the mobile phase.
- Vortex briefly and inject a portion of the sample into the LC-MS/MS system.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction can be employed to achieve a cleaner sample extract, potentially reducing matrix effects.

Materials:

- Human plasma or serum samples
- **Fluconazole-d4** internal standard working solution (in methanol)
- Methylene chloride (Dichloromethane), HPLC grade
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge

Protocol:

- Pipette 200 µL of plasma or serum sample into a microcentrifuge tube.
- Add 20 µL of the **Fluconazole-d4** internal standard working solution.
- Add 600 µL of methylene chloride to the tube.
- Vortex the mixture vigorously for 2 minutes.
- Centrifuge the tubes at 12,000 x g for 5 minutes to separate the aqueous and organic layers.
- Carefully transfer the lower organic layer (methylene chloride) to a clean tube.

- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Vortex briefly and inject a portion of the sample into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

Liquid Chromatography:

- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is recommended for good chromatographic separation.
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step. The exact gradient should be optimized based on the specific column and system used.

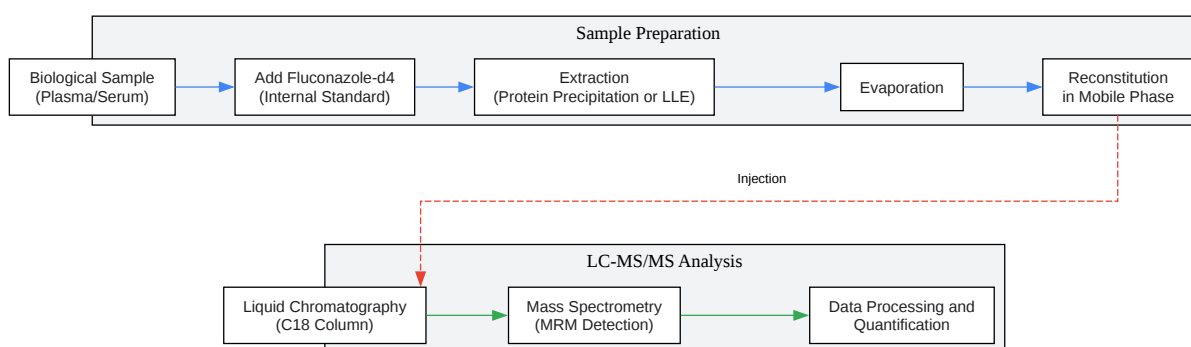
Mass Spectrometry:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- Source Temperature: 350°C
- Gas Flow (Nebulizer): Optimized for the specific instrument.
- Gas Flow (Heater): Optimized for the specific instrument.

- Collision Gas: Argon

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of **Fluconazole-d4** using LC-MS/MS.



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Caption: LC-MS/MS workflow for **Fluconazole-d4** analysis.

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References

- 1. Multiplex Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Quantification in Human Plasma of Fluconazole, Itraconazole,

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- 2. farmaciajournal.com [farmaciajournal.com]
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